molecular formula C4H7NO3 B3327250 5-Oxaproline CAS No. 32739-41-6

5-Oxaproline

Cat. No.: B3327250
CAS No.: 32739-41-6
M. Wt: 117.1 g/mol
InChI Key: DQJOCEQKMJIKLJ-UHFFFAOYSA-N
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Description

5-Oxaproline, also known as pyroglutamic acid, is a derivative of the amino acid glutamic acid. It is a cyclic amino acid where the free amino group of glutamic acid or glutamine cyclizes to form a lactam. This compound is an intermediate in the glutathione cycle, which is crucial for cellular antioxidant defense .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing 5-oxaproline involves the use of N-acetyl-L-glutamic acid in a weakly acidic medium. The process includes hydrolysis of the acetyl group and simultaneous cyclization and racemization of the acid . Another method involves the reduction of an aldehyde followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Oxaproline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other cyclic compounds.

    Substitution: It can undergo substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxo derivatives, while reduction can yield various cyclic amines .

Mechanism of Action

The mechanism of action of 5-oxaproline involves its role in the γ-glutamyl cycle. It is converted to glutamate by the enzyme 5-oxoprolinase, which involves the cleavage of ATP to adenosine diphosphate and orthophosphate . This conversion is crucial for maintaining cellular redox balance and counteracting oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • L-2-imidazolidone-4-carboxylate
  • L-dihydroorotate
  • 2-piperidone-6-carboxylate
  • 3-oxy-5-oxoproline

Uniqueness

5-Oxaproline is unique due to its role in the γ-glutamyl cycle and its ability to act as an intermediate in various biochemical pathways. Unlike some similar compounds, it undergoes ring cleavage and participates in the formation of glutamate, making it essential for cellular metabolism and antioxidant defense .

Properties

IUPAC Name

(3S)-1,2-oxazolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-4(7)3-1-2-8-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJOCEQKMJIKLJ-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CONC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CON[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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